molecular formula C12H9F3N2O2 B2596003 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2094670-73-0

4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2596003
CAS No.: 2094670-73-0
M. Wt: 270.211
InChI Key: VJXQGWVKNSGOLK-UHFFFAOYSA-N
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Description

4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:

    Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Prop-2-enoyl Group Addition: The final step involves the acylation of the tetrahydroquinoxalinone core with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its corresponding tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxalinone derivatives.

    Substitution: Functionalized quinoxalinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry

In materials science, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials for specific applications.

Mechanism of Action

The mechanism by which 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the tetrahydroquinoxalinone core provides a stable framework for interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one:

Uniqueness

The presence of both the trifluoromethyl and prop-2-enoyl groups in 4-(Prop-2-enoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one imparts unique chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the prop-2-enoyl group provides a reactive site for further chemical modifications, making this compound a versatile and valuable entity in various fields of research and industry.

Properties

IUPAC Name

4-prop-2-enoyl-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-2-11(19)17-6-10(18)16-8-5-7(12(13,14)15)3-4-9(8)17/h2-5H,1,6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXQGWVKNSGOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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